4-(Thiophen-2-ylmethyl)piperidin-4-ol
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Overview
Description
4-(Thiophen-2-ylmethyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method includes the nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with piperidin-4-ol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products Formed
Oxidation: Thiophen-2-ylmethyl ketone or aldehyde derivatives.
Reduction: Dehydroxylated piperidine derivatives or modified thiophene rings.
Substitution: Various substituted thiophene or piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-(Thiophen-2-ylmethyl)piperidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor, and lipophilic groups that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol derivatives: Compounds like 1,2,5-trimethylpiperidin-4-ol and other substituted piperidines.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-ylmethylamine.
Uniqueness
4-(Thiophen-2-ylmethyl)piperidin-4-ol is unique due to its combined structural features of both piperidine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H15NOS |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H15NOS/c12-10(3-5-11-6-4-10)8-9-2-1-7-13-9/h1-2,7,11-12H,3-6,8H2 |
InChI Key |
JXTFBKSUQSMWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CS2)O |
Origin of Product |
United States |
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